

In-Depth Technical Guide: 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B1200442

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CAS Number: 90815-01-3

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of **1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its chemical properties, synthesis, and potential biological significance, offering a valuable resource for researchers and scientists in the field.

Chemical and Physical Properties

1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, featuring a 3-chlorobenzyl group attached to the indole nitrogen. This substitution significantly influences its physicochemical properties and potential biological activity.^{[1][2][3][4]} The key properties are summarized in the table below.

Property	Value	Reference
CAS Number	90815-01-3	[1] [2] [3] [4]
Molecular Formula	C16H12CINO	[1]
Molecular Weight	269.73 g/mol	[1]
Boiling Point	465.5 °C at 760 mmHg	[1]
Density	1.21 g/cm³	[1]
Flash Point	235.3 °C	[1]
Refractive Index	1.62	[1]
LogP (XLogP3)	4.15550	[1]
PSA (Polar Surface Area)	22 Å²	[1]

Synthesis and Experimental Protocols

The synthesis of **1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde** typically involves the N-alkylation of indole-3-carbaldehyde with 3-chlorobenzyl chloride. While a specific detailed protocol for this exact compound is not readily available in the searched literature, a general procedure can be adapted from the synthesis of similar N-substituted indole-3-carbaldehyde derivatives.

General Experimental Protocol: N-Alkylation of Indole-3-carbaldehyde

This protocol is based on established methods for the N-alkylation of indoles.

Materials:

- Indole-3-carbaldehyde
- 3-chlorobenzyl chloride
- A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N))

- Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF))
- Reagents for workup and purification (e.g., water, ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

- Deprotonation: To a solution of indole-3-carbaldehyde in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at a controlled temperature (often 0 °C to room temperature). Stir the mixture for a specified time to allow for the formation of the indole anion.
- Alkylation: Add a solution of 3-chlorobenzyl chloride in the same anhydrous solvent to the reaction mixture dropwise.
- Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure **1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde**.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

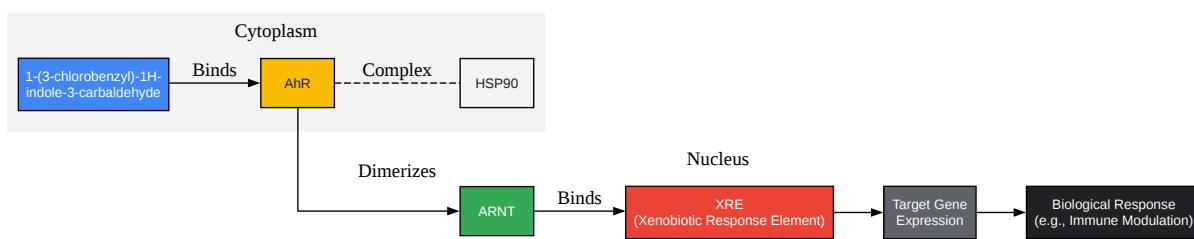
Potential Biological Significance and Signaling Pathways

While specific biological data for **1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde** is limited in the public domain, the indole-3-carbaldehyde scaffold is a well-established pharmacophore with a wide range of biological activities.^{[5][6]} Derivatives of indole-3-carbaldehyde have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

The biological effects of indole derivatives are often mediated through their interaction with key signaling pathways. Two such pathways of relevance are the Aryl Hydrocarbon Receptor (AhR) pathway and the NLRP3 inflammasome pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carbaldehyde, the parent compound, is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, xenobiotic metabolism, and cellular homeostasis. Activation of AhR by indole derivatives can modulate the expression of target genes, influencing various physiological and pathological processes.



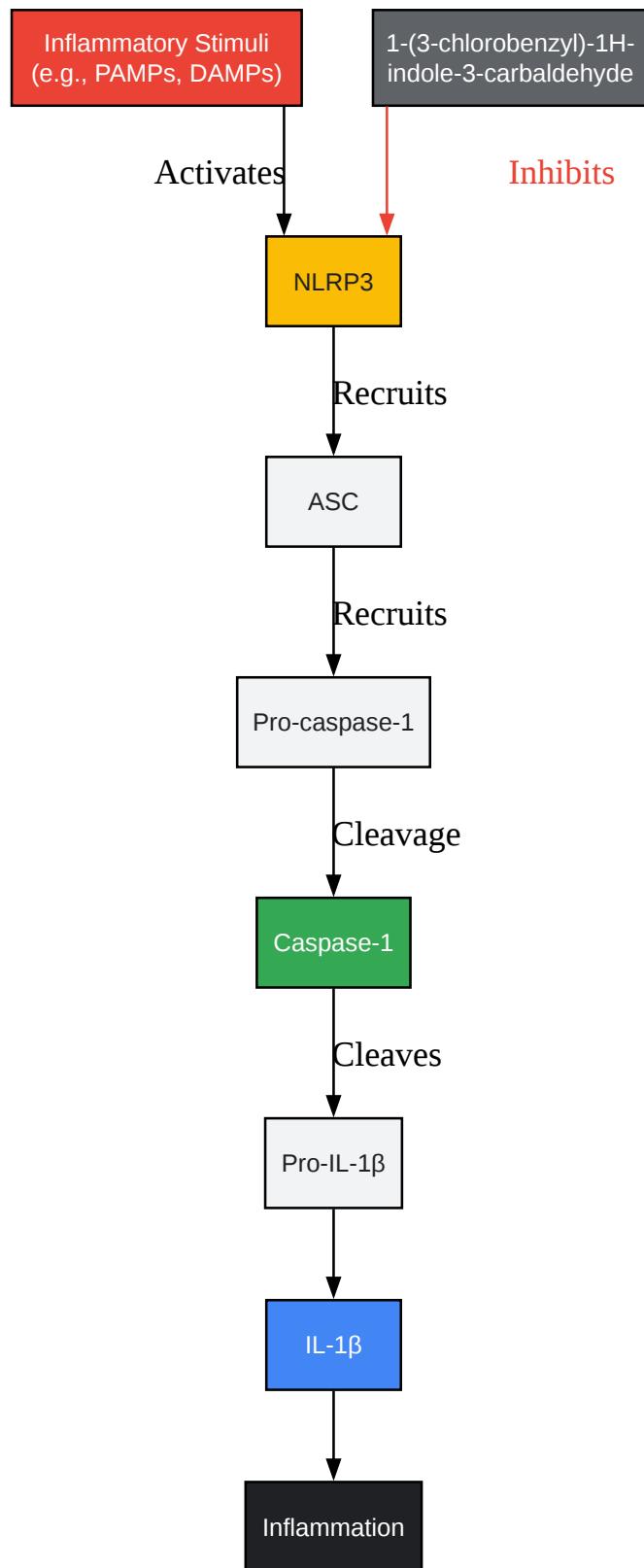
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Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

NLRP3 Inflammasome Pathway

Some indole derivatives have been shown to inhibit the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that plays a crucial role in

the innate immune response and inflammation. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

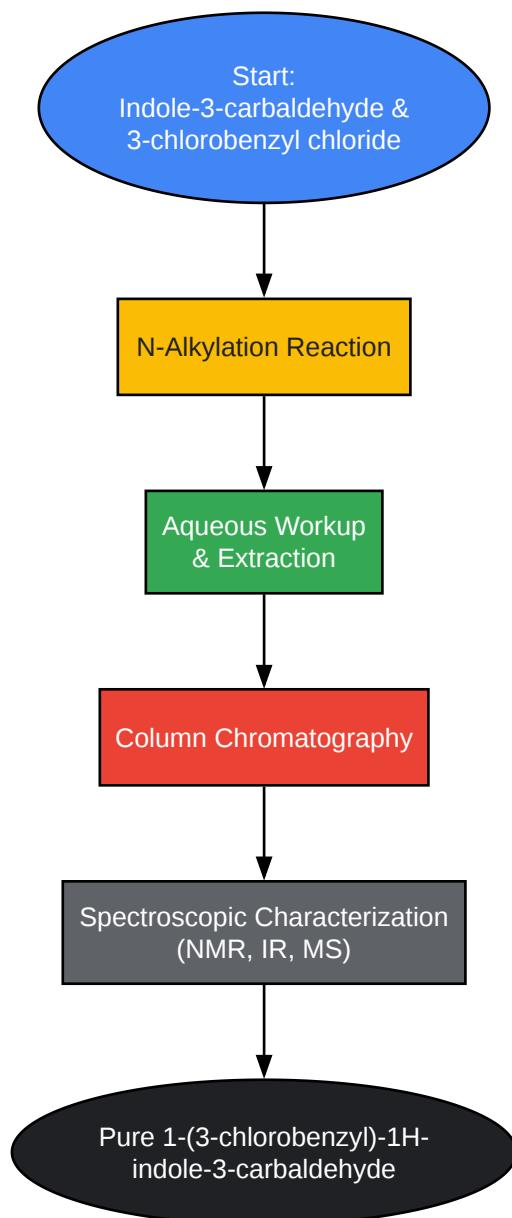


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Caption: NLRP3 inflammasome activation and potential inhibition.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of **1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde**.

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Caption: General experimental workflow.

Conclusion and Future Directions

1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to other biologically active indole derivatives suggests potential for activity in areas such as oncology, infectious diseases, and inflammatory conditions.

Future research should focus on:

- Developing and optimizing a specific, high-yield synthesis protocol for this compound.
- Conducting comprehensive spectroscopic analysis to fully characterize the molecule.
- Performing a wide range of biological assays to determine its bioactivity profile, including its effects on the AhR and NLRP3 inflammasome pathways.
- Investigating its structure-activity relationship (SAR) by synthesizing and testing related analogues.

This in-depth technical guide serves as a foundational resource to stimulate and guide further research into the chemical and biological properties of **1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde**, with the ultimate goal of unlocking its potential in drug discovery and development.

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